molecular formula C9H14N4O B13883103 2-(Piperazin-1-ylmethyl)pyridazin-3-one

2-(Piperazin-1-ylmethyl)pyridazin-3-one

Cat. No.: B13883103
M. Wt: 194.23 g/mol
InChI Key: ZBXLVKOROWMYOK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)pyridazin-3-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) linked via a methyl group to a piperazine moiety (a six-membered ring with two opposing nitrogen atoms). Piperazine derivatives are widely explored in drug design due to their ability to modulate pharmacokinetic properties and interact with biological targets such as G protein-coupled receptors (GPCRs) and kinases .

The methyl-piperazine substituent may enhance solubility and bioavailability, critical for central nervous system (CNS) targeting, as seen in drugs like lurasidone, which incorporates a benzisothiazolyl-piperazine moiety .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C9H14N4O/c14-9-2-1-3-11-13(9)8-12-6-4-10-5-7-12/h1-3,10H,4-8H2

InChI Key

ZBXLVKOROWMYOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CN2C(=O)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)pyridazin-3-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for 2-(Piperazin-1-ylmethyl)pyridazin-3-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit enhanced pharmacological properties .

Scientific Research Applications

2-(Piperazin-1-ylmethyl)pyridazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent/Linker Molecular Weight (g/mol) Notable Features References
2-(Piperazin-1-ylmethyl)pyridazin-3-one Pyridazinone Piperazinylmethyl (CH₂ linker) Not reported Potential CNS activity -
2-(2-Piperazin-1-ylethyl)pyridazin-3-one Pyridazinone Piperazinyl-ethyl (CH₂CH₂) ~223.3* Increased linker flexibility
9j (phenylurea-thiazole-piperazine derivative) Thiazole Piperazinylmethyl, urea 463.2 High yield (55.6%)
Pyrido-pyrimidinone derivatives Pyrido[1,2-a]pyrimidinone Piperazine (variably substituted) Not reported Kinase inhibition potential
3-(Pyridin-2-yl)piperazin-2-one Piperazinone Pyridinyl Not reported Lab use, safety data available

*Calculated based on molecular formula from .

Key Observations:

  • Heterocyclic Core: Replacing pyridazinone with thiazole (as in compound 9j, ) introduces a sulfur atom, which could influence electronic properties and target selectivity. Urea moieties in 9j may further enhance hydrogen-bonding interactions .
  • Piperazine Substitution: Pyrido-pyrimidinone derivatives () demonstrate that methyl or dimethyl substitutions on piperazine improve metabolic stability, a strategy applicable to optimizing the target compound .

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